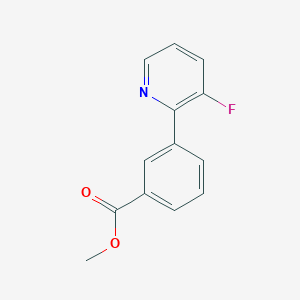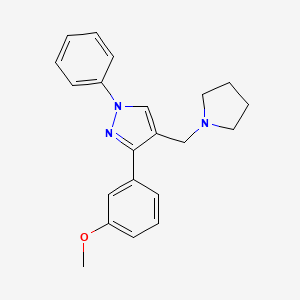![molecular formula C16H17N5OS B4257990 [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone](/img/structure/B4257990.png)
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone
概要
説明
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone is a complex heterocyclic compound that combines the structural features of benzimidazole, pyrazole, and thiomorpholine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of o-phenylenediamine with formic acid to form the benzimidazole core . The pyrazole ring can be introduced via cyclization reactions involving hydrazines and 1,3-diketones . The thiomorpholine moiety is often incorporated through nucleophilic substitution reactions involving thiomorpholine and suitable electrophiles .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Continuous flow chemistry and microwave-assisted synthesis are modern techniques that can enhance the efficiency of industrial-scale production .
化学反応の分析
Types of Reactions
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzimidazole or pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学的研究の応用
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone has diverse applications in scientific research:
作用機序
The mechanism of action of [5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone involves interactions with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting its replication and transcription . The pyrazole ring may interact with enzymes, modulating their activity . The thiomorpholine group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems .
類似化合物との比較
Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the pyrazole and thiomorpholine moieties.
Pyrazole: Contains the pyrazole ring but does not have the benzimidazole or thiomorpholine groups.
Thiomorpholine: Features the thiomorpholine ring but lacks the benzimidazole and pyrazole components.
Uniqueness
This structural complexity allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .
特性
IUPAC Name |
[5-(benzimidazol-1-ylmethyl)-1H-pyrazol-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS/c22-16(20-5-7-23-8-6-20)14-9-12(18-19-14)10-21-11-17-13-3-1-2-4-15(13)21/h1-4,9,11H,5-8,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUQYQLBCLGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=NNC(=C2)CN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzyl]piperidin-4-yl}methanesulfonamide](/img/structure/B4257923.png)
![Furan-2-yl-[4-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B4257925.png)
![3-methyl-2-{3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}pyridine](/img/structure/B4257929.png)

![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(3-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4257946.png)
![3-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4257951.png)
![rel-(2R,3R)-3-[4-(3-methoxypropyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4257967.png)

![N-[2-(3-methyl-2-pyridinyl)ethyl]-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4257980.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)methyl[(3-pyridin-3-ylisoxazol-5-yl)methyl]amine](/img/structure/B4257989.png)
![3-isobutyl-N,1-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B4257994.png)
![N-(3-{[3-(3-methoxypropyl)piperidin-1-yl]carbonyl}phenyl)butanamide](/img/structure/B4258002.png)
![1-acetyl-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4258010.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(2-methylimidazol-1-yl)propanoyl]piperidine-4-carboxamide](/img/structure/B4258013.png)
